molecular formula C9H9N3O3 B581884 Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 187732-95-2

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Cat. No.: B581884
CAS No.: 187732-95-2
M. Wt: 207.189
InChI Key: NHSIPJHPEDCYAR-UHFFFAOYSA-N
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Description

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of furo[2,3-b]pyrazine, characterized by the presence of an ethyl ester group at the carboxylate position and an amino group at the 7th position of the furo[2,3-b]pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the furo[2,3-b]pyrazine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 7-aminofuro[2,3-b]pyrazine-5-carboxylate: Differing by the position of the carboxylate group.

    Mthis compound: Differing by the ester group (methyl instead of ethyl).

    7-Aminofuro[2,3-b]pyrazine-6-carboxylic acid: Lacking the ester group, existing as a free acid.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIPJHPEDCYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672193
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187732-95-2
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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